

Me-Tet-PEG9-NHS: A Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Me-Tet-PEG9-NHS

Cat. No.: B12367980

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of **Me-Tet-PEG9-NHS**, a heterobifunctional linker crucial for the development of advanced bioconjugates, including antibody-drug conjugates (ADCs). This document details the core characteristics of the molecule, provides step-by-step experimental methodologies, and visualizes the conjugation workflow.

Core Chemical Properties

Me-Tet-PEG9-NHS is a versatile chemical tool featuring a methyl-tetrazine group for bioorthogonal click chemistry and an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines. The polyethylene glycol (PEG) spacer, consisting of nine repeating units, enhances solubility and biocompatibility of the resulting conjugates^{[1][2]}.

Quantitative data for **Me-Tet-PEG9-NHS**, as compiled from various suppliers, is presented below. It is important to note the minor discrepancies in molecular weight and formula, which may arise from different salt forms or manufacturing processes. Researchers should refer to the certificate of analysis for lot-specific information.

Property	Value	Source
Molecular Formula	C36H54N6O14	[3]
C35H52N6O14	[4]	
Molecular Weight	794.86 g/mol	[3]
780.82 g/mol		
CAS Number	2143955-78-4	
Physical State	Red solid to red oil	
Purity	>97% (HPLC-UV)	
>95% (HPLC)		
Solubility	Soluble in THF, DCM, DMF, and DMSO	
Storage Conditions	Store at -20°C, protected from light and moisture. Shipped at ambient temperature.	

Experimental Protocols

Preparation of a Tetrazine-Modified Antibody using Me-Tet-PEG9-NHS

This protocol outlines the conjugation of **Me-Tet-PEG9-NHS** to an antibody via its primary amine groups.

Materials:

- Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
- **Me-Tet-PEG9-NHS**
- Anhydrous Dimethyl sulfoxide (DMSO)
- Reaction Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5

- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

Procedure:

- Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris or glycine), exchange the buffer to PBS (pH 7.4) using a desalting column. Adjust the antibody concentration to 2-5 mg/mL.
- **Me-Tet-PEG9-NHS** Stock Solution: Immediately before use, dissolve the **Me-Tet-PEG9-NHS** in anhydrous DMSO to a concentration of 10 mM.
- Conjugation Reaction:
 - Add the reaction buffer (0.1 M Sodium bicarbonate, pH 8.3-8.5) to the antibody solution to achieve the desired final reaction pH.
 - Add a 5- to 20-fold molar excess of the **Me-Tet-PEG9-NHS** stock solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.
 - Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.
- Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted **Me-Tet-PEG9-NHS**. Incubate for 15 minutes on ice.
- Purification: Remove excess, unreacted **Me-Tet-PEG9-NHS** and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the tetrazine at its characteristic wavelength (around 520-540 nm). The purified tetrazine-modified antibody is now ready for the subsequent ligation step.

TCO-Tetrazine Ligation for Bioconjugate Formation

This protocol describes the bioorthogonal reaction between the tetrazine-modified antibody and a trans-cyclooctene (TCO)-functionalized molecule.

Materials:

- Tetrazine-modified antibody (from Protocol 1)
- TCO-functionalized molecule (e.g., a cytotoxic drug, fluorescent probe)
- PBS, pH 7.4

Procedure:

- **Reaction Setup:** In a suitable reaction vessel, combine the tetrazine-modified antibody and the TCO-functionalized molecule in PBS, pH 7.4. A 1:1 to 1:1.5 molar ratio of tetrazine to TCO is typically used.
- **Ligation Reaction:** Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle rotation. The reaction progress can be monitored by the disappearance of the pink/red color of the tetrazine.
- **Purification:** If necessary, purify the final antibody conjugate from any unreacted TCO-molecule using size-exclusion chromatography.
- **Characterization:** The final conjugate can be characterized by various methods, including:
 - **UV-Vis Spectroscopy:** To confirm the conjugation and determine the final concentration.
 - **SDS-PAGE:** To visualize the increase in molecular weight of the antibody after conjugation.
 - **Mass Spectrometry (MS):** To confirm the molecular weight of the final conjugate and determine the drug-to-antibody ratio (DAR).

Quality Control and Characterization Methodologies

High-Performance Liquid Chromatography (HPLC):

- **Purpose:** To assess the purity of **Me-Tet-PEG9-NHS** and the final bioconjugate.

- Method: Reversed-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC-HPLC) can be employed.
 - For **Me-Tet-PEG9-NHS**, an RP-HPLC method with a C18 column and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid can be used for purity analysis.
 - For the final conjugate, SEC-HPLC is useful for detecting and quantifying aggregation.
- Detection: UV detection at 280 nm for the antibody and at the characteristic absorbance wavelength of the conjugated molecule.

Mass Spectrometry (MS):

- Purpose: To confirm the identity and determine the molecular weight of the final conjugate, and to calculate the drug-to-antibody ratio (DAR).
- Method: Electrospray ionization mass spectrometry (ESI-MS) is commonly used for large biomolecules like antibodies and their conjugates. The sample is typically desalted before analysis.
- Data Analysis: The resulting mass spectrum will show a distribution of species corresponding to the antibody with different numbers of conjugated molecules. Deconvolution of the raw data will provide the molecular weights of the different species, allowing for the calculation of the average DAR.

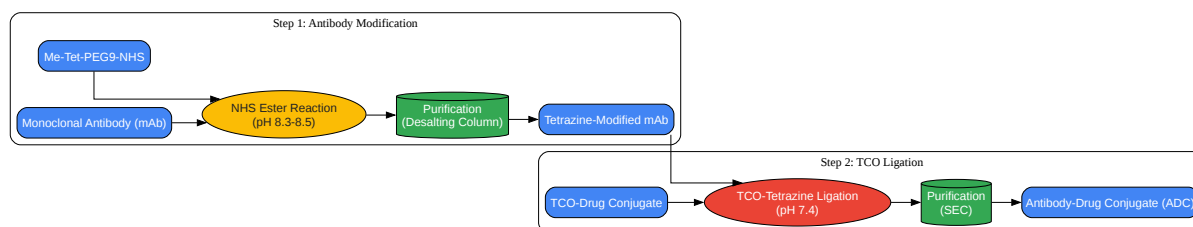
NMR Spectroscopy:

- Purpose: To confirm the structure of the **Me-Tet-PEG9-NHS** linker.
- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the tetrazine ring, the protons of the PEG spacer (typically a broad singlet around 3.6 ppm), and the protons of the NHS ester.
- ¹³C NMR: The carbon NMR spectrum will show signals for the carbons in the tetrazine ring, the repeating ethylene glycol units of the PEG spacer (around 70 ppm), and the carbonyl carbon of the NHS ester.

Visualizations

Experimental Workflow for Antibody-Drug Conjugate (ADC) Development

The following diagram illustrates the overall workflow for creating an ADC using **Me-Tet-PEG9-NHS** and TCO-tetrazine ligation.

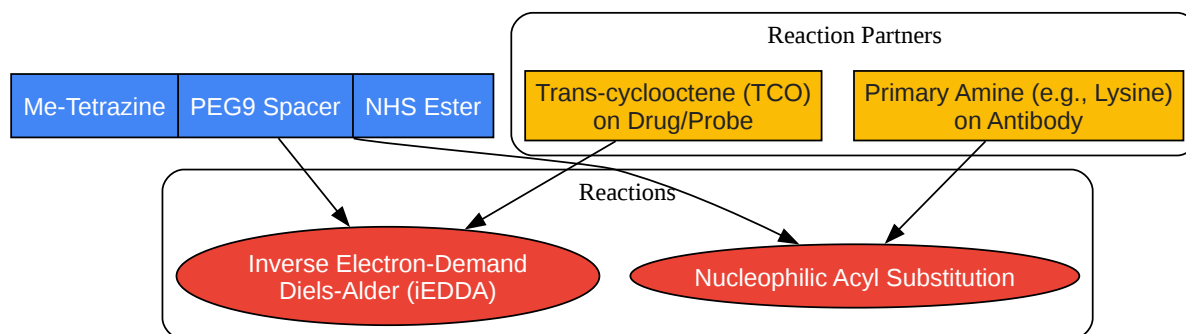


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Caption: Workflow for ADC synthesis using **Me-Tet-PEG9-NHS**.

Logical Relationship of Me-Tet-PEG9-NHS Functionalities

This diagram shows the relationship between the different functional components of the **Me-Tet-PEG9-NHS** linker and their respective reaction partners.



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Caption: Functional components of **Me-Tet-PEG9-NHS**.

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- To cite this document: BenchChem. [Me-Tet-PEG9-NHS: A Technical Guide for Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12367980#me-tet-peg9-nhs-chemical-properties\]](https://www.benchchem.com/product/b12367980#me-tet-peg9-nhs-chemical-properties)

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